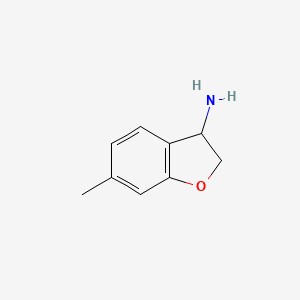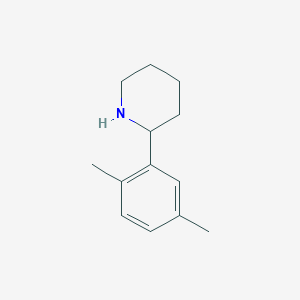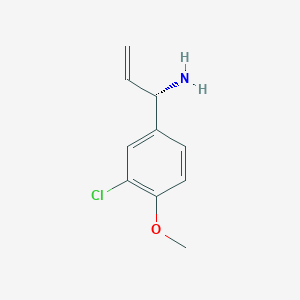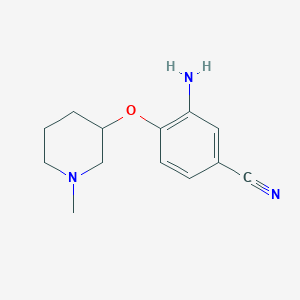
(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, which is further connected to an ethylamine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine typically involves the reduction of a corresponding nitro compound. One common method is the catalytic hydrogenation of (1S)-1-(4-Methyl-3-nitrophenyl)ethanone using a suitable catalyst such as palladium on carbon in the presence of hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions:
Reduction: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. For example, reaction with acyl chlorides can yield amides.
Oxidation: Although less common, the compound can undergo oxidation reactions to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: (1S)-1-(4-Methyl-3-aminophenyl)ethylamine.
Substitution: Various amides, alkylated derivatives.
Oxidation: Nitroso or nitro derivatives.
科学的研究の応用
Chemistry: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may serve as a precursor for the development of enzyme inhibitors or receptor agonists/antagonists.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it valuable for various industrial applications.
作用機序
The mechanism of action of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and methyl groups can influence the compound’s binding affinity and specificity towards its targets. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to elucidate its interactions at the molecular level.
類似化合物との比較
(1S)-1-(4-Methylphenyl)ethylamine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
(1S)-1-(4-Nitrophenyl)ethylamine: Lacks the methyl group, which can affect its steric and electronic properties.
(1S)-1-(4-Methyl-3-nitrophenyl)propanamine: Has an additional carbon in the alkyl chain, potentially altering its chemical and biological properties.
Uniqueness: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is unique due to the presence of both the nitro and methyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(1S)-1-(4-methyl-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-4-8(7(2)10)5-9(6)11(12)13/h3-5,7H,10H2,1-2H3/t7-/m0/s1 |
InChIキー |
USTZRTLGNJYTTJ-ZETCQYMHSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@H](C)N)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=C(C=C1)C(C)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)


![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)

